1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone
Overview
Description
1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone is a bicyclic compound featuring an oxabicycloheptane ring system. This compound is notable for its unique structure, which includes an oxygen bridge and a ketone functional group. It is often used as a building block in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
It’s known that many 7-oxanorbornanes (7-oxabicyclo[221]heptanes) have interesting biological activity
Mode of Action
It’s known that 7-oxanorbornanes can generate a wide chemodiversity in a highly stereoselective manner . This suggests that the compound may interact with its targets in a variety of ways, leading to different biochemical changes.
Biochemical Pathways
It’s known that 7-oxanorbornanes can be involved in a variety of reactions, including acid-induced ethereal bridge nucleophilic displacements, base-induced ethereal bridge opening, reductive ethereal ring opening, chalconide and halide/metal exchange, and cleavage of carbon–carbon bonds . These reactions suggest that the compound may affect a variety of biochemical pathways.
Result of Action
It’s known that 7-oxanorbornanes can have interesting biological activity . This suggests that the compound may have a variety of effects at the molecular and cellular level.
Action Environment
It’s known that the reactions involving 7-oxanorbornanes can be influenced by various factors, such as temperature, ph, and the presence of other compounds . This suggests that environmental factors may also influence the action of this compound.
Biochemical Analysis
Biochemical Properties
1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates, which can further participate in various biochemical pathways .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate certain signaling pathways that lead to changes in gene expression, thereby affecting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, it has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been observed to cause changes in cellular functions, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can lead to toxic or adverse effects, such as cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These metabolic pathways can influence the compound’s activity and its effects on cellular functions. For example, the interaction of this compound with cytochrome P450 enzymes can lead to the formation of reactive intermediates that participate in further biochemical reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s activity and its effects on cellular functions .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial functions and energy metabolism. The localization of this compound can also affect its interactions with other biomolecules and its overall biological activity .
Preparation Methods
The synthesis of 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. Industrial production methods may involve the use of catalysts to enhance the yield and purity of the compound .
Chemical Reactions Analysis
1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen bridge.
Cleavage: The Baeyer-Villiger oxidation is commonly used to cleave the C-C bond in the bicyclic structure.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers and other materials with unique properties.
Comparison with Similar Compounds
1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone can be compared to other bicyclic compounds such as:
7-Oxabicyclo[2.2.1]heptane: Lacks the ketone group, making it less reactive in certain chemical reactions.
7-Oxabicyclo[2.2.1]heptan-2-one: Similar structure but without the ethanone side chain, affecting its chemical properties and reactivity.
Cantharidin: A natural product with a similar bicyclic structure but different functional groups, known for its biological activity.
These comparisons highlight the unique features of this compound, particularly its reactivity and versatility in various applications.
Properties
IUPAC Name |
1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-5(9)7-4-6-2-3-8(7)10-6/h6-8H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJENGVZEIVIXKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC2CCC1O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90705411 | |
Record name | 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90705411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91759-01-2 | |
Record name | 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90705411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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